8-Hydroxyguanosine

Oxidative Stress RNA Damage Biomarker Specificity

Researchers quantifying oxidative stress face cross-reactivity when using DNA-derived markers (8-OHdG) or unmodified guanosine, compromising RNA-specific damage assessment. 8-Hydroxyguanosine directly measures RNA oxidation with proven clinical divergence. • Differential levels in colorectal cancer (1.91 ± 0.63 vs. 1.33 ± 0.35 nmol/mmol creatinine in controls) and independent prognostic value for type 2 diabetes mortality. • Validated LC-MS/MS range: 1-50 ng/mL; intra-day precision: 1.8-3.3%. • Lyophilized stability: 36 months at -20°C under desiccated, inert atmosphere. Cold-chain shipping ensures integrity.

Molecular Formula C10H13N5O6
Molecular Weight 299.24 g/mol
CAS No. 3868-31-3
Cat. No. B014389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyguanosine
CAS3868-31-3
Synonyms2-Amino-9-β-D-ribofuranosyl-purine-6,8(1H,9H)-dione; _x000B_8-OHG;  8-Oxo-7,8-dihydroguanosine;  8-Oxoguanosine;  NSC 90393; 
Molecular FormulaC10H13N5O6
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O
InChIInChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1
InChIKeyFPGSEBKFEJEOSA-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyguanosine: RNA Oxidative Damage Reference


8-Hydroxyguanosine (syn. 8-oxoguanosine, 8-OHG, 8-oxoGuo; CAS 3868-31-3) is an oxidized purine nucleoside derived from guanosine, classified among organic compounds as a purine nucleoside [1]. It is formed via hydroxyl radical–mediated oxidation of the C-8 position of guanine within RNA, representing one of the predominant forms of free radical-induced RNA damage . As a stable, systemically detectable biomarker, it serves as a direct measure of RNA-specific oxidative stress, complementing the more widely used DNA oxidation marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) [2]. The compound exhibits a molecular weight of 299.24 g/mol (C10H13N5O6), a melting point of 232–235°C, and limited aqueous solubility requiring specific dissolution protocols for analytical workflows .

1
RNA-specific oxidative damage marker derived from guanosine C-8 hydroxyl radical oxidation
Complements DNA marker 8-OHdG for nucleic acid-specific stress studies
2
Stable urinary biomarker with reported diurnal consistency supporting spot-sampling protocols
Suitable for cohort-based oxidative stress research
3
Requires specific dissolution and cold-chain storage for analytical reference integrity
Lyophilized form, inert atmosphere, -20°C recommended

8-Hydroxyguanosine vs. Common Guanine Derivatives


Substituting 8-hydroxyguanosine with the more established DNA oxidation marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) or the unmodified parent nucleoside guanosine fundamentally alters experimental interpretation due to their distinct biological origins and pathophysiological correlations. 8-OHdG arises from DNA damage, whereas 8-hydroxyguanosine is a specific product of RNA oxidation, and their excretion profiles are associated with divergent clinical outcomes—cancer development versus type 2 diabetes mortality, respectively [1]. Furthermore, the C-8 oxidation introduces a keto-enol tautomerism absent in guanosine, altering chromatographic retention, electrochemical detection potential, and mass spectrometric ionization efficiency, which precludes direct analytical method transfer without revalidation [2]. Using a non-oxidized guanosine standard as a surrogate would fail to provide the requisite structural fidelity for accurate retention time and MS/MS transition matching, leading to quantitative inaccuracies in biomarker studies [3].

Risk 1
8-Hydroxyguanosine (RNA oxidation marker)
8-OHdG (DNA oxidation marker)
Distinct biological origins: RNA vs. DNA damage. Reported prognostic associations diverge—mortality context vs. cancer development—making the two markers non-interchangeable for pathway-specific oxidative stress studies.
Risk 2
8-Hydroxyguanosine (oxidized, keto-enol tautomerism)
Guanosine (unmodified parent nucleoside)
C-8 oxidation alters chromatographic retention, electrochemical detection potential, and MS ionization efficiency. Method transfer without revalidation may lead to quantitative inaccuracies in biomarker studies.
Risk 3
Certified analytical standard (≥98% HPLC, CoA)
Lower-purity research-grade material
Uncharacterized oxidation byproducts in non-certified material may interfere with electrochemical detection or MS/MS transitions, shifting calibration reliability.

8-Hydroxyguanosine Comparative Evidence


8-Hydroxyguanosine vs. 8-OxodG: Prognostic Specificity

Direct comparative analysis in a large cohort of 2,679 type 2 diabetes subjects demonstrates that high urinary excretion of 8-hydroxyguanosine (8-oxoGuo) is statistically associated with increased all-cause mortality, whereas the DNA analog 8-oxodG is associated with cancer development [1]. This divergence provides a scientific basis for selecting 8-hydroxyguanosine as the target analyte in studies focused on RNA damage and metabolic disease mortality, rather than assuming interchangeability with the DNA marker.

Prognostic specificity
Head-to-head
Mortality association vs. cancer development association
Supports RNA-specific biomarker study design
2679-subject type 2 diabetes cohort; hazard ratio estimates similar for both markers using creatinine-normalized spot urine or calculated 24-h excretion (r = 0.84–0.86, p < 0.05)
Oxidative Stress RNA Damage Biomarker Specificity Clinical Prognosis

Urinary 8-Hydroxyguanosine in Colorectal Cancer by UPLC-MS/MS

A validated UPLC-MS/MS method was developed to quantify 8-hydroxyguanosine in human urine, addressing the compound's intrinsically poor ionization efficiency. The method achieved a limit of detection of 1.5 fmol and demonstrated that urinary 8-OHG levels were significantly elevated in colorectal cancer (CRC) patients compared to healthy controls, supporting its potential as a noninvasive screening indicator [1].

Urinary CRC levels
Head-to-head
1.91 ± 0.63 vs. 1.33 ± 0.35 nmol/mmol creatinine (~44% increase in CRC patients)
Supports CRC biomarker method context
65 CRC patients vs. 76 healthy volunteers; isotope dilution UPLC-MS/MS; LOD 1.5 fmol; intra-day precision 1.8–3.3%, recovery 87.5–107.2%
Biomarker Validation Colorectal Cancer UPLC-MS/MS Diagnostic Accuracy

Simultaneous HPLC-MS/MS of 8-Hydroxyguanosine and 8-OHdG in Biomonitoring

A validated HPLC-MS/MS procedure was developed for the combined determination of 8-hydroxyguanosine (8-OHG) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine, establishing a measurement range of 1–50 ng/mL for both analytes. Analysis of 130 chemical plant worker urine samples revealed distinct concentration ranges for the two markers, underscoring the need for separate analytical standards for accurate quantification [1].

Biomonitoring range
Head-to-head
2–12 ng/mL in worker urine vs. 1–20 ng/mL for 8-OHdG
Supports combined biomarker panel context
130 chemical plant workers; HPLC-MS/MS; measurement range 1–50 ng/mL; analysis error ≤25%; HLB solid-phase extraction
Occupational Health Biomonitoring HPLC-MS/MS Method Validation

Diurnal Stability and Spot Urine Sampling

A study evaluating diurnal fluctuations in urinary 8-hydroxyguanosine (8-OHGuo) levels found no significant variations throughout the day among non-smoking healthy participants, indicating that a spot urine sample is a reliable representation of oxidative RNA damage status. In contrast, the DNA oxidation marker 8-hydroxydeoxyguanosine shows different temporal excretion patterns, reinforcing the need for analyte-specific sampling protocols [1].

Diurnal stability
Head-to-head
No significant intraday variation in non-smoking healthy participants
Supports spot-sampling protocol design
7 healthy participants, urine collected from awakening to 24:00 h; HPLC-ECD; daily variation CV 18.71% for smokers
Chronobiology Biomarker Stability Urinalysis Oxidative Stress

Lyophilized Stability and Storage vs. Guanosine

8-Hydroxyguanosine demonstrates defined long-term stability when stored lyophilized at -20°C, with a verified shelf life of up to 36 months. This stability profile is critical for maintaining reference standard integrity over extended analytical campaigns. The compound's hygroscopic nature and sensitivity to air and heat necessitate specific storage conditions—refrigerated (0–10°C) under inert gas—that differ from those of the unoxidized parent nucleoside guanosine [1].

Storage stability
Reported
36 months lyophilized at -20°C under desiccated, inert gas conditions
Supports reference standard procurement planning
Supplier-reported data; hygroscopic, air-sensitive, heat-sensitive; solution stability 1 month at -20°C
Stability Storage Conditions Analytical Reference Material Quality Control

Certified Purity and Quantification Reliability

Reputable vendors supply 8-hydroxyguanosine with HPLC-verified purity ≥98% and provide batch-specific Certificates of Analysis detailing purity assessment methods (HPLC area%, neutralization titration) and specific rotation values (-50.0 to -55.0 deg). This level of characterization ensures traceability and method reproducibility across different laboratories and studies . In contrast, lower-purity research-grade material may contain uncharacterized oxidation byproducts that interfere with electrochemical detection or MS/MS transitions [1].

Purity specification
Class-level
≥98% HPLC, batch-specific CoA with titration and specific rotation
Supports bioanalytical method validation
Non-certified material purity may vary; characterization data may be incomplete
Analytical Chemistry Reference Standard Quality Assurance HPLC Purity

8-Hydroxyguanosine Validated Applications


Clinical Biomarker for RNA Oxidative Damage

Researchers investigating RNA-specific oxidative stress in disease pathology should utilize 8-hydroxyguanosine as a primary biomarker based on its validated differential association with colorectal cancer (1.91 ± 0.63 vs. 1.33 ± 0.35 nmol/mmol creatinine in healthy controls) [1] and its independent prognostic value for mortality in type 2 diabetes, distinct from DNA oxidation markers [2]. The compound's stable diurnal profile supports flexible spot urine sampling protocols, facilitating large-scale clinical cohort studies and epidemiological investigations [3].

Multiplex Oxidative Stress Panel Method Development

Analytical chemists developing validated HPLC-MS/MS or UPLC-MS/MS methods for oxidative stress biomarker panels must include 8-hydroxyguanosine as a certified reference standard. The validated measurement range of 1–50 ng/mL in urine and method precision (intra-day 1.8–3.3%) provide a benchmark for method development [4]. Simultaneous quantification of 8-OHG and 8-OHdG enables comprehensive assessment of both RNA and DNA oxidative damage, but requires separate, high-purity standards due to their distinct chromatographic and mass spectrometric behaviors [5].

Occupational and Environmental Biomonitoring

Occupational health laboratories conducting biomonitoring for chemical plant workers or populations exposed to environmental toxicants can implement 8-hydroxyguanosine quantification as part of routine oxidative stress surveillance. Reference concentration ranges established in non-diseased worker populations (2–12 ng/mL in urine) provide a comparative baseline for assessing exposure-related oxidative damage [5]. The method's 25% analytical error tolerance across the 1–50 ng/mL range defines the acceptable precision for regulatory or workplace monitoring applications [5].

Biobanking and Reference Material Long-Term Storage

Biobanks and analytical reference material repositories that stock oxidative stress biomarkers for longitudinal studies should prioritize 8-hydroxyguanosine procurement in lyophilized form stored at -20°C under desiccated conditions, which maintains stability for up to 36 months [6]. The compound's sensitivity to air, heat, and moisture requires dedicated cold-chain logistics and inert atmosphere storage, distinguishing its handling requirements from those of more stable nucleoside analogs. Aliquoting of stock solutions stored at -20°C is recommended to avoid potency loss from multiple freeze-thaw cycles within the 1-month solution stability window [6].

Application
Selection Property
Validation Focus
RNA oxidative damage biomarker research
RNA-specific oxidation marker
Reported disease-association profiles and diurnal sampling consistency
Oxidative stress panel method development
Certified reference standard purity
LC-MS/MS method precision and reported measurement range review
Occupational biomonitoring research
Established urinary reference ranges
Analyte-specific sampling protocol and method error tolerance review
Reference material biobanking
Lyophilized long-term stability profile
Cold-chain storage integrity and solution stability window review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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